N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
Description
N-(5-((3-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a sulfonamide group at position 5 and a thiophene-3-carboxamide moiety at position 2. Key structural attributes include:
- Thiazolo[5,4-c]pyridine scaffold: A bicyclic system combining thiazole and pyridine rings, often associated with kinase inhibition and metabolic stability in medicinal chemistry .
- 3-Methoxyphenylsulfonyl substituent: A sulfonamide group linked to a methoxy-substituted aromatic ring, which may enhance solubility and target binding through hydrogen bonding.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S3/c1-25-13-3-2-4-14(9-13)28(23,24)21-7-5-15-16(10-21)27-18(19-15)20-17(22)12-6-8-26-11-12/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFHMXSJZITGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and patents to present a comprehensive overview.
Chemical Structure
The compound features a complex structure that includes:
- A thiophene ring
- A thiazolo moiety
- A sulfonyl group attached to a methoxyphenyl group
- A carboxamide functionality
This unique arrangement of functional groups is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Properties
- In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines. For example, it has been reported to target specific pathways associated with tumor growth and metastasis .
- A study highlighted its synergistic effect when combined with other anticancer agents, enhancing overall therapeutic efficacy against EGFR-driven cancers .
- Antimicrobial Activity
- Neuroprotective Effects
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies :
- Antimicrobial Evaluation :
- Neuroprotective Mechanisms :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide exhibit anticancer properties. For example:
- Study Findings : A derivative of thiazolidinone demonstrated significant cytotoxic effects against various cancer cell lines (MDA-MB-231, HCT116) through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives have been widely studied for their effectiveness against bacterial infections:
- Case Study : A related sulfonamide compound showed broad-spectrum antibacterial activity in vitro, indicating that similar modifications could enhance the efficacy of this compound against resistant strains .
Neurological Applications
The thiazolo[5,4-c]pyridine framework has been associated with neuroprotective effects:
- Research Insight : Compounds with similar structures have shown promise in treating neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing appropriate amines and carboxylic acids under controlled conditions.
- Cyclization Techniques : Employing cyclization strategies to form the thiazolo and thiophene rings effectively.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and carboxamide groups undergo hydrolysis under acidic or basic conditions:
-
Mechanism : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and cleavage of the amide bond .
Oxidation Reactions
The thiophene ring and sulfonyl group are susceptible to oxidation:
-
Key Insight : Oxidation of the thiophene ring enhances electrophilicity, enabling subsequent nucleophilic substitution .
Nucleophilic Substitution
The thiazolo[5,4-c]pyridine core participates in SNAr (nucleophilic aromatic substitution):
-
Regioselectivity : Substitution occurs preferentially at the electron-deficient C-2 position of the thiazolo-pyridine ring .
Functionalization via Multicomponent Reactions (MCRs)
The compound serves as a precursor in MCRs to generate complex pharmacophores:
-
Application : MCRs enhance molecular complexity for drug discovery, leveraging the compound’s rigid scaffold .
Reduction Reactions
Selective reduction of the thiazolo-pyridine core is feasible:
| Reaction Site | Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|---|
| Ring hydrogenation | H₂ (1 atm), Pd/C, EtOH | 10% Pd/C, 25°C (6–12 hrs) | Partially saturated thiazolo-pyridine derivatives | 70–82% |
Cross-Coupling Reactions
The thiophene-carboxamide moiety participates in Suzuki-Miyaura coupling:
| Reaction Site | Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|---|
| C-5 thiophene position | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | Biaryl derivatives with extended π-conjugation | 40–55% |
Key Research Findings
-
Sulfonamide Stability : The sulfonamide group resists hydrolysis at pH 7.4 (37°C, 24 hrs), critical for pharmacokinetics .
-
Thiophene Reactivity : Oxidation to sulfone derivatives increases binding affinity to tyrosine kinases by 3–5-fold .
-
MCR Utility : Ugi-4CR adducts exhibit improved solubility (LogP reduction by 1.2–1.5 units) .
For synthetic protocols, refer to patents EP1405852B1 (Pd-mediated cross-coupling) and PubChem data (hydrolysis/oxidation conditions) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following compounds share partial structural homology with the target molecule:
Compound A : N-(5-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Core : Identical thiazolo[5,4-c]pyridine scaffold.
- Substituents: Position 5: 2-Ethoxyphenylamino-acetyl group (amide-linked) instead of 3-methoxyphenylsulfonyl. Position 2: Shared thiophene-3-carboxamide.
- Key Differences :
- The ethoxy group (Compound A) vs. methoxy group (target) may alter lipophilicity (logP).
- Amide linkage in Compound A vs. sulfonamide in the target affects hydrogen-bonding capacity and metabolic stability.
Compound B : N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Core : Pyrazolo[1,5-a]pyrimidine instead of thiazolo[5,4-c]pyridine.
- Substituents :
- Position 4-Methoxybenzyl: Aromatic group linked via a methylene bridge.
- Position 7: Trifluoromethyl group, a common bioisostere for enhancing metabolic stability.
- Key Differences :
- Pyrazolo-pyrimidine core (Compound B) may confer distinct electronic properties compared to the thiazolo-pyridine system.
- Trifluoromethyl group in Compound B could increase resistance to oxidative metabolism.
Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)
Research Findings and Limitations
- Structural comparisons are based on PubChem entries .
- Critical Knowledge Gaps: No activity or toxicity data are available for the target compound or analogs in the referenced sources. Synthetic routes and experimental logP/ADMET profiles are unspecified.
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including sulfonylation of the tetrahydrothiazolo-pyridine core, followed by coupling with thiophene-3-carboxamide. Key steps require precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
- Catalyst optimization : Triethylamine or pyridine is used to neutralize acidic byproducts during sulfonylation .
Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR are employed to confirm purity and structure .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic protons, sulfonyl groups, and heterocyclic moieties .
- High-Performance Liquid Chromatography (HPLC) : A reverse-phase method (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm quantifies purity (>95%) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at 487.12) and fragmentation patterns .
Advanced: How can researchers resolve contradictory bioactivity data across structural analogs?
Contradictions often arise from subtle structural variations (e.g., methoxy vs. trifluoromethyl substituents). Methodological approaches include:
- Comparative SAR Studies : Test analogs (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl derivatives) under identical assay conditions to isolate substituent effects .
- Molecular Docking : Use X-ray crystallography or homology models of target proteins (e.g., kinases) to assess binding interactions .
- Meta-Analysis : Aggregate data from analogs with shared scaffolds (e.g., tetrahydrothiazolo-pyridines) to identify trends in IC₅₀ values .
Advanced: What strategies are effective for optimizing reaction conditions to minimize byproducts?
- Design of Experiments (DoE) : Apply factorial design to test variables (solvent polarity, temperature, stoichiometry) and model interactions .
- Ultrasound-Assisted Synthesis : Reduces reaction time by 30–50% and improves yield via cavitation effects (e.g., 40 kHz, 100 W) .
- In Situ Monitoring : Use FT-IR or inline HPLC to detect intermediates and terminate reactions at optimal conversion points .
Advanced: How should researchers approach the characterization of degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS Analysis : Identify degradation products via fragmentation patterns and compare with synthetic standards .
- Stability-Indicating Assays : Validate HPLC methods to separate degradation peaks (e.g., sulfonic acid derivatives) from the parent compound .
Basic: What biological targets are most relevant for this compound, and how are assays designed?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to assess membrane permeability .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced: What computational methods aid in predicting metabolic pathways and toxicity?
- ADMET Prediction : Use tools like SwissADME to estimate logP, CYP450 interactions, and bioavailability .
- Metabolite Identification : Combine molecular dynamics simulations with in vitro microsomal assays (e.g., rat liver S9 fractions) .
- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity and cardiotoxicity based on structural alerts (e.g., sulfonamide groups) .
Basic: How are solubility and formulation challenges addressed for in vivo studies?
- Co-Solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 2–3x .
- pH Adjustment : Solubilize in citrate buffer (pH 4.5) for oral dosing .
Advanced: What methodologies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization after compound treatment via Western blot .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify ligand-receptor interactions in real time .
- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target-gene-KO cell lines .
Advanced: How can conflicting crystallography and docking data be reconciled for structure-based drug design?
- Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility .
- Crystallographic Refinement : Re-process raw diffraction data with PHENIX or REFMAC to resolve ambiguous electron density .
- Mutagenesis Studies : Validate binding hypotheses by mutating key residues (e.g., Asp831 in kinases) and assaying activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
